6-O-trans-Cinnamoylphlorigidoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

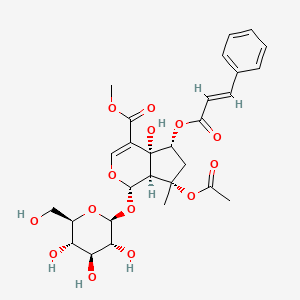

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFOXIVSWVZHOK-WYCHZZGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098719 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246012-25-8 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-O-trans-Cinnamoylphlorigidoside B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from the medicinal plant Callicarpa nudiflora. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, known biological activities, and the experimental methodologies used for its evaluation. Drawing upon research into structurally related compounds from the same plant, this paper outlines potential mechanisms of action, particularly in the realms of anti-inflammatory and cytotoxic activities. Detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways are included to facilitate further research and drug development efforts.

Introduction

This compound belongs to the iridoid glycoside class of secondary metabolites, which are prevalent in the Callicarpa genus. Traditionally, plants from this genus have been used in folk medicine for their anti-inflammatory and hemostatic properties. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds, including this compound, from Callicarpa nudiflora. This document serves as a technical guide for researchers interested in the therapeutic potential of this specific iridoid glycoside.

Chemical Properties

-

Compound Name: this compound

-

Class: Iridoid Glycoside[3]

-

Natural Source: Callicarpa nudiflora[3]

-

Appearance: Powder[1]

Biological Activities

While specific studies on this compound are limited, extensive research on other iridoid glycosides isolated from Callicarpa nudiflora provides strong evidence for its potential biological activities. The primary activities observed for this class of compounds are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Iridoid glycosides from Callicarpa nudiflora have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO is a key event in the inflammatory cascade.

Cytotoxic Activity

Several iridoid glycosides from Callicarpa nudiflora have exhibited cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Quantitative Data

The following tables summarize representative quantitative data for the biological activities of iridoid glycosides isolated from Callicarpa nudiflora. While specific data for this compound is not publicly available, these values for structurally similar compounds provide a strong indication of its potential efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells by Iridoid Glycosides from Callicarpa nudiflora

| Compound | IC₅₀ (µM) |

| Nudifloside | 20.7 (µg/mL) |

| Linearo side | 36.0 (µg/mL) |

Data from a study on new iridoids from Callicarpa nudiflora.[4][5]

Table 2: Cytotoxic Activity of Iridoid Glycosides from Callicarpa nudiflora

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Nudifloside | K562 (Chronic Myelogenous Leukemia) | 20.7 |

| Linearo side | K562 (Chronic Myelogenous Leukemia) | 36.0 |

Data from a study on a new cytotoxic iridoid from Callicarpa nudiflora.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of iridoid glycosides from Callicarpa nudiflora.

Inhibition of Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., K562) are cultured in appropriate media and conditions as recommended by the supplier.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and biological evaluation of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the fields of inflammation and oncology. While further studies are required to fully elucidate its specific mechanisms of action and in vivo efficacy, the existing data on related compounds from Callicarpa nudiflora provide a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks presented in this whitepaper are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential clinical application of this and other related iridoid glycosides.

References

Natural Sources of 6-O-trans-Cinnamoylphlorigidoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-trans-Cinnamoylphlorigidoside B is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. Iridoids are a class of secondary metabolites found in a variety of plants and are known for their diverse biological effects, including anti-inflammatory, neuroprotective, and hepatoprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and a discussion of its potential biological signaling pathways.

Natural Sources

To date, this compound has been identified in a limited number of plant species. The primary sources are Callicarpa nudiflora and Euryops arabicus. While the presence of the compound in these plants is established, comprehensive quantitative data on its concentration remains limited in publicly available scientific literature.

| Plant Species | Family | Common Name(s) | Reported Presence of this compound |

| Callicarpa nudiflora | Lamiaceae | Nude-flower beautyberry | Yes[1] |

| Euryops arabicus | Asteraceae | Arabian Euryops | Yes[2] |

Note: The lack of quantitative data highlights a significant research gap and an opportunity for further phytochemical analysis of these and other related species.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of iridoid glycosides and may require optimization for specific plant matrices.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of iridoid glycosides from plant material.

1. Plant Material Preparation:

-

Collect and properly identify the plant material (e.g., leaves, stems).

-

Air-dry or freeze-dry the plant material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable solvent. A common choice for iridoid glycosides is a hydroalcoholic solution (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water).

-

Perform the extraction at room temperature with continuous agitation for 24-48 hours. Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Iridoid glycosides are typically enriched in the ethyl acetate and/or n-butanol fractions.

-

Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase.

-

Elute the column with a gradient of solvents (e.g., a gradient of methanol in water for reversed-phase chromatography).

-

Collect fractions and analyze them by TLC or HPLC.

-

Pool the fractions containing the purified this compound.

-

Further purification can be achieved using preparative HPLC if necessary.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Workflow for Extraction and Isolation

Quantitative Analysis by HPLC

This protocol provides a framework for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). A validated analytical method is crucial for accurate and reproducible results.

1. Standard Preparation:

-

Obtain a certified reference standard of this compound.

-

Prepare a stock solution of the standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

2. Sample Preparation:

-

Accurately weigh a known amount of the dried, powdered plant material.

-

Extract the material using a validated extraction procedure (as described previously, but on a smaller, analytical scale).

-

Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions (Hypothetical):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both with 0.1% formic acid.

-

Example Gradient: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B; 45-50 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the standard (likely around 280 nm due to the cinnamoyl group).

-

Injection Volume: 10-20 µL.

4. Quantification:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant samples.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Express the final concentration as mg/g of dry weight of the plant material.

5. Method Validation:

-

The analytical method should be validated according to ICH guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways of this compound have not yet been fully elucidated. However, based on the known anti-inflammatory properties of other iridoids and the presence of the trans-cinnamoyl moiety, it is plausible that this compound modulates key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The trans-cinnamaldehyde component, for instance, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of MAPKs (ERK, JNK, and p38). Inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory mediators.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound. It is proposed that the compound may inhibit the activation of NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a promising natural product with potential therapeutic applications. The primary known sources are Callicarpa nudiflora and Euryops arabicus. This guide provides a foundational framework for researchers interested in the extraction, quantification, and biological evaluation of this compound. Further research is critically needed to establish quantitative data in its natural sources, optimize and validate analytical methods, and elucidate its precise mechanisms of action. Such studies will be instrumental in advancing the development of this compound for potential pharmaceutical applications.

References

Isolation of 6-O-trans-Cinnamoylphlorigidoside B from Callicarpa nudiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside identified in Callicarpa nudiflora. The methodologies outlined herein are based on established protocols for the separation of analogous compounds from this plant species, offering a robust framework for obtaining this compound for further research and development.

Introduction

Callicarpa nudiflora Hook. et Arn., a plant of the Lamiaceae family, is a source of various bioactive secondary metabolites, including flavonoids, terpenoids, and iridoid glycosides. Iridoid glycosides, such as this compound, are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document details the extraction, purification, and characterization of this compound, presenting the information in a manner accessible to researchers in natural product chemistry and drug discovery.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₂₈H₃₄O₁₄ |

| Molecular Weight | 594.56 g/mol |

| Appearance | Expected to be an amorphous powder or crystalline solid. |

| Purity (achievable) | >98% (as determined by HPLC) |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents like hexane. |

| ¹H NMR (Predicted) | Expected signals for a trans-cinnamoyl group (δ 6.5-7.8 ppm), an iridoid core with characteristic olefinic and acetal (B89532) protons, and a glucose moiety (δ 3.2-5.5 ppm). The trans-coupling constant for the cinnamoyl vinyl protons is expected to be around 16 Hz. |

| ¹³C NMR (Predicted) | Expected signals for a cinnamoyl carbonyl (around δ 167 ppm), aromatic carbons (δ 128-145 ppm), olefinic carbons of the iridoid core, an acetal carbon (around δ 98 ppm), and carbons of the glucose unit (δ 61-102 ppm). |

| HR-ESI-MS (Predicted) | Expected [M+Na]⁺ adduct at m/z 617.1841 or [M-H]⁻ ion at m/z 593.1876. |

Experimental Protocols

The following is a detailed, representative protocol for the isolation of this compound from the leaves of Callicarpa nudiflora.

Plant Material and Extraction

-

Collection and Preparation: The leaves of Callicarpa nudiflora are collected, air-dried in the shade, and ground into a coarse powder.

-

Extraction:

-

The powdered plant material (e.g., 5 kg) is extracted three times with 95% ethanol (3 x 50 L) at room temperature for 72 hours for each extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is expected to be enriched with iridoid glycosides, is collected and concentrated.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v) to yield several fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing the target compound are combined and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

Biological Activity

Anti-inflammatory Activity

Iridoid glycosides isolated from Callicarpa nudiflora have demonstrated significant anti-inflammatory properties. The proposed mechanism of action for many iridoids involves the inhibition of pro-inflammatory signaling pathways. It is hypothesized that this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Cytotoxic Activity

Several iridoid glycosides from Callicarpa nudiflora have shown cytotoxic activity against various cancer cell lines. While specific data for this compound is not available, it is plausible that it may also exhibit cytotoxic effects. Further investigation is warranted to evaluate its potential as an anticancer agent.

Visualizations

An In-Depth Technical Guide to the Biosynthesis of 6-O-trans-Cinnamoylphlorigidoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a complex natural product belonging to the class of acylated iridoid glycosides. Its biosynthesis is a fascinating example of the interplay between two major plant secondary metabolic pathways: the iridoid pathway, which forms the core glycosylated iridoid structure, and the phenylpropanoid pathway, which provides the trans-cinnamoyl moiety. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway and summarizes relevant quantitative data to aid researchers in their study of this and similar bioactive compounds.

Introduction

Iridoids are a diverse group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and serve as precursors for other important natural products. When acylated with moieties derived from the phenylpropanoid pathway, their structural and functional diversity is further expanded. This compound, an acylated iridoid glycoside, is of significant interest due to its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant systems or for heterologous production in microbial hosts.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Formation of the Phlorigidoside B Core via the Iridoid Pathway: This pathway generates the iridoid scaffold from primary metabolism.

-

Synthesis of the trans-Cinnamoyl Moiety via the Phenylpropanoid Pathway: This well-established pathway produces the acyl donor.

-

Acylation of Phlorigidoside B: The final step involves the enzymatic transfer of the trans-cinnamoyl group to the phlorigidoside B core.

Biosynthesis of the Phlorigidoside B Core (Iridoid Pathway)

The biosynthesis of the iridoid core begins with geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The key steps leading to a generalized iridoid glycoside skeleton are outlined below. The specific enzymes for the late-stage modifications leading to phlorigidoside B are yet to be fully characterized and are proposed based on known iridoid biosynthetic pathways in related species like Phlomis and Lamiophlomis rotata.[1][2][3]

The proposed pathway involves the following key enzymatic reactions:

-

Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

-

Geraniol-8-hydroxylase (G8H): Hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol dehydrogenase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, nepetalactol.

-

Iridoid Oxidase (IO) and subsequent enzymes: A series of oxidative and reductive steps, followed by glycosylation by a UDP-glycosyltransferase (UGT) , leads to the formation of a loganin-like intermediate.

-

Further modifications (Hydroxylation, Acetylation): Additional hydroxylation and acetylation steps, catalyzed by specific hydroxylases and acetyltransferases, are required to produce the phlorigidoside B core. The acetylation at the C-8 position is a key step in the formation of related compounds like 8-O-acetylshanzhiside methyl ester, suggesting the involvement of a specific acetyl-CoA dependent acyltransferase.[1]

Biosynthesis of trans-Cinnamoyl-CoA (Phenylpropanoid Pathway)

The phenylpropanoid pathway is one of the most extensively studied pathways in plant secondary metabolism.[4][5][6][7][8] It provides the trans-cinnamoyl moiety in the form of its CoA ester, which serves as the acyl donor for the final step in the biosynthesis of this compound.

The key enzymes in this pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. In the case of trans-cinnamoyl-CoA synthesis for this specific molecule, it is plausible that a less specific 4CL or a distinct cinnamate-CoA ligase directly activates trans-cinnamic acid.

Final Acylation Step

The final step in the biosynthesis of this compound is the transfer of the trans-cinnamoyl group from trans-cinnamoyl-CoA to the 6-hydroxyl group of the phlorigidoside B core. This reaction is catalyzed by a specific acyltransferase , likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases.[9][10]

References

- 1. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 7. KEGG PATHWAY: map00940 [genome.jp]

- 8. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAHD acyltransferase - Wikipedia [en.wikipedia.org]

Potential Biological Activities of 6-O-trans-Cinnamoylphlorigidoside B: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activities of 6-O-trans-Cinnamoylphlorigidoside B is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential biological activities based on evidence from structurally related compounds, particularly other iridoid glycosides bearing a cinnamoyl moiety. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural iridoid glycoside. Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The structure of this compound, featuring a phlorigidoside core and a trans-cinnamoyl group, suggests it may share these therapeutic potentials. The cinnamoyl moiety, in particular, has been shown to be a critical determinant for the biological efficacy of several iridoid glycosides. This document will synthesize the available data on analogous compounds to build a profile of the probable biological activities and mechanisms of action for this compound.

Potential Anti-inflammatory Activity

The presence of the trans-cinnamoyl group strongly suggests that this compound possesses anti-inflammatory properties. Studies on scropoliosides, which are catalpol (B1668604) derivatives with 6-O-substituted cinnamyl moieties, have demonstrated that the cinnamyl group is crucial for their anti-inflammatory effects. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.

Data on Structurally Similar Compounds

The anti-inflammatory activity of several 6-O-cinnamoyl-catalpol derivatives has been evaluated. The following table summarizes the inhibitory concentration (IC₅₀) values for NF-κB inhibition by these compounds.

| Compound | Description | Cell Line | Stimulant | IC₅₀ (µM) for NF-κB Inhibition |

| Scropolioside B | 6-O-α-L-(2'',3''-di-O-trans-cinnamoyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 18.5 ± 2.1 |

| Scrodentoside B | 6-O-α-L-(3'',4''-di-O-trans-cinnamoyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 23.7 ± 1.5 |

| Scropolioside F | 6-O-α-L-(4''-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 35.2 ± 3.3 |

| Catalpol | Core iridoid glycoside without cinnamoyl moiety | HEK293 | TNF-α | > 100 |

Data inferred from studies on scropoliosides.

Proposed Mechanism of Action: NF-κB Signaling Pathway

The primary proposed anti-inflammatory mechanism for cinnamoyl-containing iridoid glycosides is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Experimental Protocols

This assay is commonly used to quantify the inhibition of NF-κB activation.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours to activate the NF-κB pathway.

-

Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with TNF-α but not the test compound). The IC₅₀ value is determined from the dose-response curve.

Potential Antioxidant Activity

The phenolic nature of the trans-cinnamoyl moiety suggests that this compound may possess antioxidant properties by acting as a free radical scavenger.

Data on Structurally Similar Compounds

Experimental Protocols

-

Reagent Preparation: A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is determined from the dose-response curve.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Potential Anticancer Activity

Both iridoids and cinnamoyl derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is hypothesized that this compound may possess anticancer properties.

Data on Structurally Similar Compounds

While specific IC₅₀ values for closely related cinnamoyl iridoid glycosides are not extensively documented in a comparative manner, various studies on individual compounds suggest potential activity. For instance, some cinnamoyl derivatives have shown cytotoxicity in the micromolar range against different cancer cell lines.

Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control, and the IC₅₀ value is calculated.

In-Depth Technical Guide: 6-O-trans-Cinnamoylphlorigidoside B (CAS No. 1246012-25-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from the medicinal plant Callicarpa nudiflora. While direct biological studies on this specific compound are limited in publicly accessible literature, the extensive research on its source and related compounds suggests significant potential for pharmacological interest. Iridoids from Callicarpa nudiflora have demonstrated noteworthy anti-inflammatory and cytotoxic activities. This guide synthesizes the available information on this compound, its chemical properties, and the established biological activities of closely related compounds from its native plant, providing a foundational resource for future research and drug development endeavors.

Chemical and Physical Properties

This compound is characterized by a core iridoid structure glycosidically linked to a sugar moiety and esterified with a trans-cinnamoyl group. The fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1246012-25-8 | |

| Molecular Formula | C₂₈H₃₄O₁₄ | |

| Molecular Weight | 594.56 g/mol | |

| Chemical Name | methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Natural Source | Callicarpa nudiflora | |

| Compound Class | Iridoid Glycoside |

Potential Biological Activities (Based on Related Compounds)

Anti-inflammatory Activity

Several iridoid glycosides isolated from Callicarpa nudiflora have exhibited significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a key indicator of anti-inflammatory potential.

Table 2.1: Anti-inflammatory Activity of Iridoids from Callicarpa nudiflora

| Compound | Assay System | Endpoint | IC₅₀ (µM) | Reference |

| 6'-O-trans-feruloyl-8-epiloganic acid | LPS-induced RAW 264.7 cells | NO Inhibition | 3.27 | [1][2] |

| Compound 6 (unspecified iridoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 5.23 | [1][2] |

| Compound 13 (unspecified flavonoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 1.56 | [1][2] |

| Compound 14 (unspecified flavonoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 0.64 | [1][2] |

Cytotoxic Activity

Iridoids from Callicarpa nudiflora have also been investigated for their cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Table 2.2: Cytotoxic Activity of Iridoids from Callicarpa nudiflora

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Nudifloside | Chronic Myelogenous Leukemia (K562) | 20.7 | - | [3][4][5] |

| Linearoeside | Chronic Myelogenous Leukemia (K562) | 36.0 | - | [4] |

| Compound 4 | Human Cervical Carcinoma (HeLa) | - | 25.3 | [6] |

| Compound 5 | Human Cervical Carcinoma (HeLa) | - | 48.1 | [6] |

| Compound 8 | Human Cervical Carcinoma (HeLa) | - | 17.3 | [6] |

| Compound 8 | Ovarian Carcinoma (HeyA8) | - | 35.5 | [6] |

| Compound 12 | Human Cervical Carcinoma (HeLa) | - | 38.3 | [6] |

| Compound 13 | Human Cervical Carcinoma (HeLa) | - | 28.2 | [6] |

Experimental Protocols (Hypothetical and Based on Analogous Compounds)

While specific protocols for this compound are not published, the following methodologies are standard for assessing the anti-inflammatory and cytotoxic activities of similar natural products.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.

Workflow:

References

- 1. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new cytotoxic iridoid from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-O-trans-Cinnamoylphlorigidoside B: Properties, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its isolation and characterization, and an exploration of its potential anti-inflammatory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound possesses the following molecular and physical characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C28H34O14 | N/A |

| Molecular Weight | 594.6 g/mol | N/A |

| CAS Number | 1246012-25-8 | N/A |

| Appearance | White powder | N/A |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water | Inferred from typical iridoid glycoside properties |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Callicarpa nudiflora

This protocol is a generalized procedure based on methods for isolating iridoid glycosides from Callicarpa species.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: Fresh leaves and stems of Callicarpa nudiflora are collected and air-dried in a shaded, well-ventilated area. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours. The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing iridoid glycosides is typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 80:20 v/v) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected and the solvent is removed under vacuum to yield the pure compound.

Structural Characterization

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

2.3.1. Cell Culture

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2.3.2. Nitric Oxide Assay

-

Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Signaling Pathway and Logical Relationships

Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the general workflow from plant material to the identification of a bioactive compound.

Caption: General workflow for the isolation and bioactivity screening of this compound.

LPS-Induced Nitric Oxide Production Signaling Pathway

The diagram below outlines the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide. This compound is hypothesized to inhibit this pathway.

Caption: Simplified LPS-induced NF-κB signaling pathway leading to nitric oxide production in macrophages.

Conclusion

This compound represents a promising natural product with potential anti-inflammatory properties. The methodologies outlined in this guide provide a framework for its isolation, characterization, and biological evaluation. Further research into its specific mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

Solubility Characteristics of 6-O-trans-Cinnamoylphlorigidoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its expected behavior in various solvent systems. Due to a lack of publicly available quantitative solubility data, this guide presents a qualitative assessment based on the general properties of glycosides, alongside a detailed experimental protocol for researchers to determine these values empirically.

Introduction to this compound

This compound belongs to the iridoid glycoside class of compounds, which are monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are known for a wide range of biological activities, and understanding their solubility is a critical first step in formulation development, bioavailability studies, and in vitro/in vivo screening. The structure of this compound, with its glycosidic linkage and cinnamoyl moiety, suggests a molecule with both hydrophilic and lipophilic regions, which will influence its solubility.

Solubility Profile: A Qualitative Assessment

Glycosides are generally characterized by their solubility in polar solvents and insolubility in nonpolar organic solvents. The presence of the sugar moiety (a glucose unit in this case) imparts significant hydrophilicity to the molecule, making it amenable to dissolution in aqueous and alcoholic solutions. Conversely, the aglycone part, which includes the cinnamoyl group, contributes to its lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The glycosidic hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderately Soluble | The polarity of these solvents can interact with the polar groups of the molecule, though likely less effectively than protic solvents. |

| Nonpolar | Hexane, Chloroform, Diethyl Ether | Insoluble | The overall polarity of the glycoside is too high for significant interaction with nonpolar solvents. |

A practical recommendation for dissolving this compound suggests that for higher solubility, the sample should be warmed to 37°C and sonicated in an ultrasonic bath[1]. This indicates that the dissolution process may be slow at room temperature and can be enhanced by moderate heating and increased kinetic energy.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of natural products and can be applied to this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (powder, >98% purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly attributed to the solubility characteristics of this compound. The solubility is a fundamental physicochemical property that influences its interaction with biological systems, rather than being a biological pathway itself.

Conclusion

While quantitative solubility data for this compound is not currently available, a qualitative understanding based on its glycosidic structure provides valuable guidance for researchers. It is anticipated to be soluble in polar protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. For drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility in various pharmaceutically relevant media. These empirical data are essential for advancing the research and development of this compound as a potential therapeutic candidate.

References

6-O-trans-Cinnamoylphlorigidoside B: A Technical Review of Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora.[1][2] While direct research on this specific compound is limited, analysis of its structural components—an iridoid glycoside core (Phlorigidoside B) and a trans-cinnamoyl moiety—provides a strong basis for predicting its biological activities. This technical guide synthesizes the available information on its source, related compounds, and likely mechanisms of action. Drawing parallels from structurally similar molecules, this paper explores the potential anti-inflammatory and antioxidant properties of this compound, detailing plausible signaling pathways and relevant experimental protocols for future research.

Introduction

Iridoid glycosides are a large class of monoterpenoids known for a wide range of biological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anticancer effects.[3][4] The addition of a cinnamoyl group to the core structure, as seen in this compound, has been shown to enhance the anti-inflammatory properties of the parent molecule.[3] This suggests that this compound is a promising candidate for further investigation as a therapeutic agent.

Chemical Structure

-

IUPAC Name: methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

-

Molecular Formula: C₂₈H₃₄O₁₄

-

Molecular Weight: 594.6 g/mol

-

CAS Number: 1246012-25-8

The structure consists of the iridoid glycoside, Phlorigidoside B, esterified with a trans-cinnamoyl group at the 6-position of the glucose moiety.

Phytochemistry and Isolation

This compound is isolated from the leaves of Callicarpa nudiflora, a plant used in traditional Chinese medicine for its anti-inflammatory, hemostatic, and antibacterial properties.[1][5] Other bioactive compounds isolated from this plant include various flavonoids, terpenoids, and other iridoid glycosides.[1][2][6][7][8]

General Experimental Protocol for Isolation of Iridoid Glycosides from Callicarpa nudiflora

The following is a representative protocol for the isolation and purification of iridoid glycosides from Callicarpa nudiflora, based on methodologies reported in the literature.[6][8]

References

- 1. maxapress.com [maxapress.com]

- 2. Two new iridoid glycosides from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Chemical Constituents from Callicarpa nudiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical constituents of Callicarpa nudiflora and their anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for 6-O-trans-Cinnamoylphlorigidoside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and structural information for the natural iridoid, 6-O-trans-Cinnamoylphlorigidoside B. This compound has been isolated from Callicarpa nudiflora, a plant used in traditional medicine. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is an iridoid glycoside distinguished by the presence of a trans-cinnamoyl group. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₁₄ |

| Molecular Weight | 594.6 g/mol |

| CAS Number | 1246012-25-8 |

| Class | Iridoid Glycoside |

| Natural Source | Callicarpa nudiflora |

Spectroscopic Data

A thorough review of scientific literature did not yield specific, publicly available raw or tabulated ¹H NMR, ¹³C NMR, or mass spectrometry fragmentation data for this compound. While the structure has been elucidated, the detailed spectroscopic data from the primary literature remains elusive in the searched databases.

For the purpose of structural verification and further research, the following experimental approaches are standard in the field for a compound of this nature.

Experimental Protocols

The isolation and structural elucidation of iridoid glycosides like this compound typically follow a standardized workflow. The following protocols are generalized methodologies based on common practices for natural product chemistry.

General Isolation and Purification Workflow

The process of obtaining pure this compound from its natural source, Callicarpa nudiflora, would generally involve the following steps:

Caption: General workflow for the isolation of iridoid glycosides.

Spectroscopic Analysis Protocol

For the structural elucidation of the purified compound, a combination of spectroscopic techniques is employed.

Caption: Standard spectroscopic workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified compound is typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: A suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a common technique for iridoid glycosides due to their polarity.

-

High-Resolution MS (HRMS): This provides an accurate mass measurement, which is used to determine the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis helps in identifying the different structural motifs within the molecule, such as the glycosidic unit and the acyl group.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the detailed signaling pathways modulated by this compound or its specific biological activities. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide consolidates the available structural information for this compound. While detailed, publicly accessible spectroscopic data remains a critical gap, the outlined experimental protocols provide a standard framework for the isolation and characterization of this and similar natural products. The scientific community would greatly benefit from the publication of the complete spectroscopic data to facilitate further research and development efforts.

Unveiling Phlorigidoside: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemistry of phlorigidoside compounds, a group of iridoid glucosides with promising biological activities. It details the initial isolation and structure elucidation of Phlorigidosides A, B, and C from Phlomis rigida, presenting key physicochemical and spectroscopic data in a structured format. The guide outlines the experimental protocols for their extraction and characterization and summarizes the current, albeit limited, knowledge on their antioxidant, anti-inflammatory, and antimicrobial properties. This document serves as a foundational resource for researchers interested in the therapeutic potential of this emerging class of natural products.

Discovery and History

The discovery of phlorigidoside compounds dates back to the year 2000, when a team of researchers led by Y. Takeda first reported the isolation of three new iridoid glucosides from the aerial parts of the plant Phlomis rigida.[1] These compounds were named Phlorigidoside A, Phlorigidoside B, and Phlorigidoside C.[1] This initial study laid the groundwork for future research into this class of compounds.

Subsequent phytochemical investigations have identified Phlorigidoside C in other plant species, including Phlomoides labiosa and Lamiophlomis rotata.[2][3] Phlorigidoside B has also been reported in Barleria lupulina and Lamium amplexicaule.[4] The recurring presence of these compounds within the Lamiaceae family suggests a potential chemotaxonomic significance.

Caption: Timeline of the discovery and subsequent identification of phlorigidoside compounds.

Chemical Structure and Properties

Phlorigidosides are classified as iridoid glucosides. Their structures were elucidated using a combination of spectral and chemical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

-

Phlorigidoside A is identified as 2-O-acetyllamiridoside.

-

Phlorigidoside B is 8-O-acetyl-6-beta-hydroxyipolamide.[1]

-

Phlorigidoside C is 5-deoxysesamoside.[1]

The structural and physical properties of Phlorigidoside B and C are summarized in the tables below. Data for Phlorigidoside A is currently limited in publicly available databases.

Table 1: Physicochemical Properties of Phlorigidoside B and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Phlorigidoside B | C19H28O13 | 464.4 |

| Phlorigidoside C | C17H24O11 | 404.37 |

Data sourced from PubChem.[4][5]

Table 2: Spectroscopic Data for Phlorigidoside B and C

| Compound | Key Spectroscopic Data |

| Phlorigidoside B | Computed 1H NMR Spectrum: Available in spectral databases. Computed 13C NMR Spectrum: Available in spectral databases. Mass Spectrometry: Exact Mass: 464.15299094 Da.[4] |

| Phlorigidoside C | Spectroscopic Data: Identified using PDA and MS in studies on Lamiophlomis rotata.[3] |

Experimental Protocols

The isolation and characterization of phlorigidoside compounds involve standard phytochemical techniques.

Isolation of Phlorigidoside Compounds

The general workflow for the isolation of iridoid glycosides from Phlomis species is depicted in the following diagram.

Caption: General workflow for the isolation of phlorigidoside compounds.

Methodology:

-

Plant Material Collection and Preparation: The aerial parts of Phlomis rigida are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in iridoid glycosides, is subjected to column chromatography. Common stationary phases include Diaion HP-20 and silica gel. Elution is performed with a gradient of methanol in water.

-

Purification: Fractions containing the target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure phlorigidosides.

Structure Elucidation

The structures of the isolated compounds are determined by a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.

-

Biological Activities

Research into the specific biological activities of phlorigidoside compounds is still in its early stages. However, preliminary studies and the known activities of related iridoid glycosides suggest potential in several therapeutic areas. Phlorigidoside B is being investigated for its potential antioxidant, anti-inflammatory, and antimicrobial effects.[6]

Table 3: Reported and Potential Biological Activities of Phlorigidoside Compounds

| Activity | Compound(s) | Quantitative Data | Method |

| Anti-inflammatory | Iridoid fraction containing Phlorigidoside C | Effective in in vivo models | Animal studies on Phlomoides labiosa extract[2] |

| Analgesic | Iridoid fraction containing Phlorigidoside C | Effective in in vivo models | Animal studies on Phlomoides labiosa extract[2] |

| Antioxidant | Phlorigidoside B (potential) | Not yet reported | - |

| Antimicrobial | Phlorigidoside B (potential) | Not yet reported | - |

Signaling Pathways

Currently, there is no specific research available that elucidates the signaling pathways directly modulated by phlorigidoside compounds. However, many natural products, including other iridoid glycosides and flavonoids, are known to exert their biological effects by interacting with various cellular signaling cascades. Potential pathways that could be influenced by phlorigidosides, based on the activities of similar compounds, are depicted below.

Caption: Potential signaling pathways that may be modulated by phlorigidoside compounds.

Further research is required to determine the precise molecular targets and mechanisms of action of phlorigidoside compounds.

Conclusion and Future Directions

The discovery of phlorigidoside compounds has opened a new avenue for the exploration of iridoid glucosides with therapeutic potential. While the initial chemical characterization has been established, there is a significant need for further research to fully understand their pharmacological properties. Future studies should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of purified phlorigidosides A, B, and C to obtain quantitative data (e.g., IC50, MIC values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

-

Synthesis and Analogue Development: Development of synthetic routes to produce larger quantities of phlorigidosides and to create novel analogues with improved activity and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, safety, and pharmacokinetic properties of these compounds.

This technical guide serves as a starting point for researchers to delve into the promising field of phlorigidoside research, with the ultimate goal of translating these natural compounds into novel therapeutic agents.

References

- 1. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical constituents, anti-inflammatory and analgesic activities of iridoids preparation from Phlomoides labiosa bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phlorigidoside B | C19H28O13 | CID 91885038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phlorigidoside C | C17H24O11 | CID 70686276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phlorigidoside B | 288248-46-4 | NLA24846 | Biosynth [biosynth.com]

An Inquiry into 6-O-trans-Cinnamoylphlorigidoside B: An Obscure Iridoid Glycoside

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside isolated from the plant genus Callicarpa. Despite its documented isolation, there is a notable absence of research into its specific role in traditional medicine, its biological activities, and the molecular mechanisms it may influence. This technical guide summarizes the currently available information and highlights the areas requiring further investigation.

Isolation and Chemical Identity

This compound is a natural product that has been identified in Callicarpa formosana var. formosana. It belongs to the class of iridoid glycosides, a group of secondary metabolites found in many medicinal plants. While its chemical structure has been elucidated, details regarding its physical and chemical properties are sparse and primarily available through chemical supplier databases.

Role in Traditional Medicine

There is no specific information available in the scientific literature detailing the use of this compound in traditional medicine. The plant from which it has been isolated, Callicarpa formosana, and a closely related species, Callicarpa nudiflora, have a history of use in traditional Chinese medicine for conditions such as inflammation, bleeding, and bacterial infections. However, these traditional uses are attributed to the plant extracts as a whole, which contain a complex mixture of phytochemicals. The specific contribution of this compound to the therapeutic effects of these extracts has not been determined.

Biological Activity and Pharmacological Profile

A thorough search of pharmacological and biological research databases yielded no studies on the specific biological activities of this compound. While other compounds isolated from Callicarpa species have demonstrated anti-inflammatory, antioxidant, and cytotoxic effects, no such data is currently available for this particular iridoid glycoside. The absence of published research prevents the compilation of any quantitative data, such as IC50 values or other metrics of biological activity.

Experimental Protocols

Due to the lack of experimental studies on this compound, no detailed methodologies for its biological evaluation can be provided. The standard protocols for isolating this compound would involve chromatographic techniques, but specific details of the original isolation have not been widely disseminated in accessible literature.

Signaling Pathways

As there are no studies investigating the biological effects of this compound, there is no information on the signaling pathways it may modulate.

Conclusion and Future Directions

The current state of knowledge regarding this compound is limited to its discovery and structural characterization. There is a clear need for further research to explore the potential pharmacological properties of this compound. Future studies should focus on:

-

In vitro screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities of the purified compound.

-

Mechanism of action studies: If any significant biological activity is identified, further research will be required to elucidate the underlying molecular mechanisms and signaling pathways.

-

Correlation with traditional uses: Investigating whether this compound contributes to any of the known medicinal properties of Callicarpa extracts.

Until such research is conducted, this compound remains a constituent of Callicarpa with unknown biological significance. The information presented here underscores the vast number of natural products that have been isolated but remain uncharacterized, representing a potential untapped resource for drug discovery and development. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to investigate this and other understudied compounds.

Methodological & Application

Application Notes and Protocols for the Extraction of 6-O-trans-Cinnamoylphlorigidoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-trans-Cinnamoylphlorigidoside B is an iridoid glycoside that has been isolated from Callicarpa nudiflora.[1] Iridoids are a class of secondary metabolites found in many medicinal plants and are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established methods for isolating similar compounds from Callicarpa nudiflora. Additionally, it summarizes the reported biological activities of related compounds and explores the potential signaling pathways involved.

Chemical Profile

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1246012-25-8 |

| Molecular Formula | C28H34O14 |

| Molecular Weight | 594.6 g/mol |

| Appearance | Powder |

Biological Activity of Iridoids from Callicarpa nudiflora

Several iridoid glycosides isolated from Callicarpa nudiflora have demonstrated significant biological activities. The following tables summarize the cytotoxic and anti-inflammatory effects of compounds structurally related to this compound.

Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) |

| Compound 4 (a new iridoid glycoside) | HeLa | 25.3 |

| Compound 5 (known iridoid glycoside) | HeLa | 48.1 |

| Compound 8 (known iridoid glycoside) | HeLa | 17.3 |

| Compound 8 (known iridoid glycoside) | HeyA8 | 35.5 |

| Compound 12 (known iridoid glycoside) | HeLa | 38.3 |

| Compound 13 (known iridoid glycoside) | HeLa | 28.2 |

Data from a study on iridoid glycosides from Callicarpa nudiflora Hook et Arn.[2]

Anti-inflammatory Activity (Inhibition of NO Production)

| Compound | IC50 (µM) |

| Compound 1 (a new iridoid glycoside) | 3.27 |

| Compound 6 (known iridoid glycoside) | 5.23 |

| Compound 13 (a flavonoid) | 1.56 |

| Compound 14 (a flavonoid) | 0.64 |

| Positive Control (Quercetin) | 27.13 |

Data from a study on compounds isolated from the twigs and leaves of Callicarpa nudiflora, which are used in traditional Chinese medicine to treat inflammatory-related diseases.[3][4]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of iridoid glycosides, including this compound, from Callicarpa nudiflora.

Protocol 1: Extraction and Isolation of this compound

1. Plant Material Preparation:

- Collect fresh twigs and leaves of Callicarpa nudiflora.

- Air-dry the plant material in a shaded, well-ventilated area.

- Grind the dried plant material into a coarse powder.

2. Extraction: